molecular formula C5H10N2S B12329153 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B12329153
M. Wt: 130.21 g/mol
InChI Key: LNIWJQUFHYHVKX-UHFFFAOYSA-N
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Description

Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- (7CI, 8CI, 9CI) is a heterocyclic organic compound with the molecular formula C5H10N2S. This compound is a derivative of pyrimidine, where the pyrimidine ring is partially saturated and substituted with a methylthio group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidine derivative. The reaction typically requires heating and may be carried out in a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydropyrimidine derivatives

    Substitution: Alkylated or acylated pyrimidine derivatives

Scientific Research Applications

Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound, lacking the methylthio substitution and partial saturation.

    2-Methylthiopyrimidine: Similar structure but without the tetrahydro modification.

    Tetrahydropyrimidine: Lacks the methylthio substitution.

Uniqueness

Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)- is unique due to its combination of partial saturation and the presence of a methylthio group. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other pyrimidine derivatives.

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7)

InChI Key

LNIWJQUFHYHVKX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NCCCN1

Origin of Product

United States

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